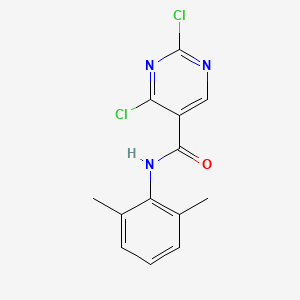

2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-7-4-3-5-8(2)10(7)17-12(19)9-6-16-13(15)18-11(9)14/h3-6H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWYREZXHZHYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide typically involves the following steps:

N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a magnetic nanocatalyst under reflux conditions to obtain 2,6-diamino-4-chloro-pyrimidine N-oxide.

Nucleophilic substitution: The N-oxide is then subjected to a nucleophilic substitution reaction using boiling piperidine under neat conditions to afford the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2- and 4-chloro groups on the pyrimidine ring undergo selective nucleophilic substitution due to their activation by the electron-withdrawing carboxamide group. Key examples include:

Table 1: Representative SNAr Reactions

Regioselectivity is influenced by steric and electronic factors:

-

C4-chloro exhibits higher reactivity than C2 due to reduced steric hindrance from the ortho-methyl groups on the phenyl ring.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

Cross-Coupling Reactions

The chlorine atoms enable transition-metal-catalyzed couplings, expanding structural diversity:

Table 2: Cross-Coupling Protocols

Mechanistic studies indicate that the carboxamide group coordinates with palladium, facilitating oxidative addition at the C4 position .

Carboxamide Functionalization

The carboxamide moiety undergoes hydrolysis and condensation reactions:

-

Hydrolysis : Treatment with HCl/EtOH yields 2,4-dichloropyrimidine-5-carboxylic acid, a precursor for further derivatization .

-

Condensation : Reaction with acryloyl chloride/DIPEA forms pyrimidinamide derivatives with enhanced biological activity .

Electrophilic Aromatic Substitution

While less common due to the electron-deficient ring, directed metallation strategies enable:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position (adjacent to carboxamide).

-

Halogenation : NBS in CCl₄ selectively brominates the methylphenyl ring .

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide, have shown significant antimicrobial properties. Research indicates that compounds with a pyrimidine scaffold can effectively inhibit bacterial growth by targeting enzymes critical for bacterial DNA replication, such as DNA gyrase. This mechanism is particularly relevant for developing antibiotics against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Anticancer Properties

Pyrimidines are increasingly recognized for their potential in cancer therapy. The compound has been investigated for its ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated that pyrimidine-based compounds can modulate key signaling pathways involved in tumor growth and metastasis .

Neurological Disorders

Recent advancements have highlighted the role of pyrimidines in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and multiple sclerosis. Its neuroprotective effects may be attributed to its interaction with neurotransmitter systems and its antioxidant properties .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 2,4-dichloropyrimidine-5-carboxylic acid and 2,6-dimethylaniline. This method not only produces the desired compound but also allows for the modification of various substituents to enhance biological activity .

Case Study 1: Antibacterial Efficacy

A study conducted by Kumari et al. focused on developing a series of pyrimidine derivatives targeting DNA gyrase as a novel antibacterial strategy. The results indicated that specific modifications to the pyrimidine structure significantly enhanced antibacterial potency against resistant strains .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The study found that this compound exhibited potent activity against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyrimidine: A related compound used in similar applications but with different substitution patterns.

2,4-Dichlorophenol: Another related compound with distinct chemical properties and applications.

Uniqueness

2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide (CAS Number: 835633-82-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 296.15 g/mol . Its structure includes two chlorine atoms at positions 2 and 4 of the pyrimidine ring, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives, including this compound. Research indicates that this compound exhibits significant activity against a range of pathogens. For instance, it has been evaluated for its effectiveness against Staphylococcus aureus and other bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have demonstrated that it can inhibit cancer cell proliferation in various lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound's IC50 values ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil . Furthermore, it has been shown to induce apoptosis and affect cell cycle progression, particularly arresting cells at the G2/M phase .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways.

- Interaction with Receptors : It has been suggested that this compound interacts with specific receptors such as GPCRs (G-protein coupled receptors), which play critical roles in cellular signaling .

- Induction of Apoptosis : Evidence suggests that the compound can increase levels of caspases, which are crucial for the execution phase of cell apoptosis .

Case Studies

- Antimicrobial Evaluation : A study synthesized several pyrimidine derivatives and assessed their antimicrobial activity using standard methods. The results indicated that the tested compounds, including this compound, displayed significant antibacterial effects against Staphylococcus aureus .

- Anticancer Research : Another study focused on the anticancer properties of this compound in breast cancer cell lines. The findings revealed that it not only inhibited cell growth but also significantly induced apoptosis through caspase activation .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of bacterial growth |

| Anticancer | MCF-7 | 0.87 - 12.91 | Induction of apoptosis |

| Anticancer | MDA-MB-231 | 1.75 - 9.46 | Cell cycle arrest |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,4-Dichloro-N-(2,6-dimethylphenyl)pyrimidine-5-carboxamide?

To optimize synthesis, employ Design of Experiments (DOE) methodologies such as fractional factorial designs. Key variables include temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–15 mol% Pd(OAc)₂). DOE minimizes experimental runs while identifying critical factors affecting yield and purity . Post-synthesis, monitor reaction progress via TLC or HPLC and validate purity through melting point analysis and elemental composition (CHNS/O).

Q. How can researchers characterize the structural integrity of this compound?

Use single-crystal X-ray diffraction to determine the 3D molecular configuration, including bond angles and dihedral angles between the pyrimidine ring and substituted phenyl groups . Complement this with ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and FT-IR (e.g., 1680–1700 cm⁻¹ for C=O stretches) to confirm functional groups and regioselectivity . For purity assessment, combine HPLC (>98% purity) with mass spectrometry (e.g., ESI-MS m/z 336.2 [M+H]⁺).

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms and electronic properties of this compound?

Apply density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution at the 2- and 4-chloro positions. Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., C-5 carboxamide as a nucleophilic hotspot). Pair DFT with molecular dynamics (MD) simulations to study solvation effects and intermediate stability in polar aprotic solvents . Validate computational results against experimental kinetic data (e.g., rate constants for chloro displacement).

Q. What strategies resolve contradictions in biological activity data across studies?

Perform meta-analysis of dose-response curves (e.g., IC₅₀ values in enzyme inhibition assays) to identify outliers. Use ANOVA to test for batch-to-batch variability in compound purity or solvent effects (e.g., DMSO vs. ethanol). Cross-validate bioactivity claims with orthogonal assays: for example, confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetic studies .

Q. How can researchers improve the scalability of this compound for preclinical studies?

Optimize continuous flow chemistry setups to enhance reaction reproducibility and reduce byproducts. Monitor parameters like residence time (e.g., 10–30 min) and pressure (1–5 bar) using inline IR spectroscopy. Apply process control algorithms (e.g., PID controllers) to maintain steady-state conditions during large-scale synthesis . Post-synthesis, use membrane filtration (e.g., 0.2 µm nylon) to isolate high-purity batches.

Q. What methodologies enable the design of analogs with enhanced bioactivity or reduced toxicity?

Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing 2,6-dimethylphenyl with 4-fluorophenyl). Use molecular docking (e.g., AutoDock Vina) to screen analogs against target proteins (e.g., kinase domains). Prioritize analogs with improved binding energies (<-8.0 kcal/mol) and lower cytotoxicity (e.g., CC₅₀ > 50 µM in HEK-293 cells) . Validate top candidates via in vivo pharmacokinetic studies (e.g., AUC₀–24h > 500 ng·h/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.